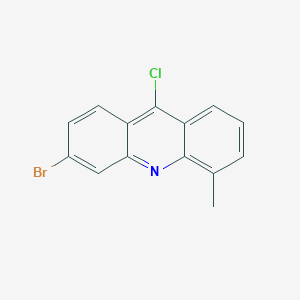

3-Bromo-9-chloro-5-methylacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88914-98-1 |

|---|---|

Molecular Formula |

C14H9BrClN |

Molecular Weight |

306.58 g/mol |

IUPAC Name |

3-bromo-9-chloro-5-methylacridine |

InChI |

InChI=1S/C14H9BrClN/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3 |

InChI Key |

OYGFBPGSCUVNPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 3 Bromo 9 Chloro 5 Methylacridine Analogues

Nucleophilic Aromatic Substitution on the Acridine (B1665455) Core

The acridine ring system is characterized by an electron-deficient C9 position, making it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of acridine chemistry, enabling the synthesis of a wide array of derivatives.

Nucleophilic aromatic substitution (SNAr) on 9-chloroacridines is a well-established reaction class. wikipedia.org The reaction does not proceed through a classic SN2 mechanism, which is geometrically impossible on an sp2-hybridized carbon within an aromatic ring. libretexts.org Instead, it follows a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the electron-poor C9 carbon, breaking the aromaticity of the central ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The nitrogen heteroatom in the acridine core plays a crucial role by withdrawing electron density, thereby activating the C9 position towards this initial attack. researchgate.net In the second step, the leaving group, in this case, a chloride ion, is eliminated, restoring the aromaticity of the acridine system and yielding the substituted product. libretexts.org Computational studies have confirmed that nucleophiles like thiol groups attack the acridine core via this well-defined Meisenheimer transition state to replace halogen substituents at the C9 position. researchgate.netpsu.edu

Addition of Nucleophile: The nucleophile adds to the C9 carbon, forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge is delocalized across the aromatic system, stabilized by the electron-withdrawing nature of the ring and its substituents.

Elimination of Leaving Group: The chloride ion departs, and the aromatic π-system is reformed.

The rate and efficiency of nucleophilic substitution at the C9 position are significantly influenced by the nature and position of other substituents on the acridine ring. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like the bromo group at the C3 position are electron-withdrawing. EWGs enhance the electrophilicity of the C9 carbon, thereby stabilizing the negatively charged Meisenheimer intermediate and accelerating the rate of nucleophilic aromatic substitution. psu.edumasterorganicchemistry.com Studies on various substituted 9-chloroacridines have shown that the presence of EWGs like nitro groups or additional chlorine atoms leads to lower activation energies and faster reaction rates. psu.edu For instance, the reaction half-time for nucleophilic substitution is significantly shorter for acridines bearing EWGs compared to unsubstituted or electron-donating group-substituted analogues. psu.edu

Computational and kinetic studies provide quantitative insight into these effects. The following table, based on data from computational studies of various substituted 9-chloroacridines reacting with a thiol nucleophile, illustrates the impact of different substituents on the activation energy (E*), which is inversely related to the reaction rate. psu.edu

| Acridine Derivative | Substituents | Calculated Activation Energy (E*) (kJ/mol) | Predicted Reactivity |

|---|---|---|---|

| 1-Nitro-9-chloroacridinium (protonated) | 1-NO₂, Protonated | 5 | Very High |

| 2,4-Dichloro-9-chloroacridine | 2-Cl, 4-Cl | 76 | High |

| Unsubstituted 9-chloroacridine (B74977) | None | 96 | Moderate |

| 4-Methoxy-9-chloroacridine | 4-OCH₃ | 103 | Low |

| Partially saturated acridine | Saturated Ring | 116 | Very Low |

Based on these principles, for 3-Bromo-9-chloro-5-methylacridine, the electron-withdrawing 3-bromo group would be expected to activate the ring towards nucleophilic substitution, while the electron-donating 5-methyl group would have a deactivating effect. The net reactivity at the C9 position would depend on the balance of these opposing electronic influences.

Redox Chemistry of Acridine Derivatives

The fused aromatic ring system of acridine allows it to participate in redox reactions, leading to the formation of stable reduced species or undergoing oxidation under specific conditions.

The reduction of acridines, typically with agents like zinc in hydrochloric acid, selectively reduces the central pyridine (B92270) ring to yield 9,10-dihydroacridines, also known as acridans. pharmaguideline.comptfarm.pl This transformation results in a significant structural change, converting the planar aromatic acridine molecule into a non-planar, "butterfly-type" acridan structure. univer.kharkov.ua

Acridans exhibit distinct reactivity compared to their aromatic precursors. They are key components in the design of advanced chemical systems, such as pincer ligands used in catalysis. researchgate.netnortheastern.edunih.gov The acridan framework can be functionalized to create tridentate NNN pincer ligands. researchgate.netnortheastern.edu These ligands can coordinate to metals and support unusual geometries, such as T-shaped phosphines, which exhibit ambiphilic reactivity towards both nucleophiles and electrophiles. researchgate.netnortheastern.edunih.gov The reactivity of these acridan-based systems highlights their potential in small molecule activation, including the disassembly of water. northeastern.edunih.gov

The electrochemical behavior of acridine derivatives has been a subject of significant investigation. Studies using cyclic, differential pulse, and square wave voltammetry show that compounds like 9-chloroacridine undergo a complex, pH-dependent, and irreversible oxidation process at a glassy carbon electrode. nih.gov The oxidation is initiated by the formation of a cation radical monomer, which can then undergo further reactions such as dimerization. nih.gov

This well-defined electroactivity has been harnessed for various analytical applications. Because many acridine derivatives can intercalate into DNA, their electrochemical properties provide a basis for the development of electrochemical biosensors. nih.govnih.gov These sensors can detect DNA hybridization by monitoring changes in the electrochemical signal of the acridine intercalator. nih.gov For example, the interaction between 9-chloroacridine and double-stranded DNA (dsDNA) has been quantified using a dsDNA-electrochemical biosensor, allowing for the calculation of binding constants. nih.gov Similarly, acridone (B373769) derivatives have been synthesized specifically for use as electrochemical labels in DNA sensing, offering an alternative to traditional fluorescence-based detection methods. nih.gov The oxidation peak current of acridine orange, another analogue, has been shown to correlate with the quantity of bacteria on an electrode, demonstrating its use in quantitative cell analysis. jst.go.jp

Rearrangement Reactions and Tautomerism in Substituted Acridines

Substituted acridines can exhibit dynamic structural behavior, including tautomeric equilibria and skeletal rearrangements, which are highly dependent on their substitution patterns and the reaction environment.

Tautomerism is a prominent feature in acridine chemistry, particularly for 9-aminoacridine (B1665356) derivatives, which are common products of the nucleophilic substitution of 9-chloroacridines. univer.kharkov.uaresearchgate.net These compounds can exist in two tautomeric forms: an amino form and an imino form (also referred to as an iminoacridan). univer.kharkov.uaresearchgate.net The equilibrium between these two forms is influenced by solvent polarity and the nature of the substituents. univer.kharkov.ua For some derivatives, the imino tautomer is the more stable form in the ground state, characterized by a non-planar, butterfly-type geometry, while the amino form is nearly planar. univer.kharkov.ua This tautomerism is crucial as it can radically affect the molecule's properties and biological activity. researchgate.netnih.gov Steric hindrance, such as that caused by a 1-nitro group, can strongly favor the formation of the imino tautomer. acs.org

In addition to tautomerism, the acridine skeleton can be formed through rearrangement reactions of other heterocyclic systems. For example, indazol-3-ylidenes that are substituted with an aryl group at the N1 position can undergo a ring-cleavage and pericyclic ring-closure sequence to rearrange into substituted acridines. beilstein-journals.org The Vilsmeier-Haack reaction (using DMF and POCl₃) on certain spiro hydroquinazolones has also been shown to induce an extensive rearrangement of the carbon skeleton, leading to the formation of acridine derivatives. scispace.com

Investigating the Stability and Degradation Pathways in Controlled Research Environments

The stability of acridine derivatives is a critical factor influencing their reactivity and potential applications. For analogues of this compound, the primary degradation pathways observed in controlled research environments involve hydrolysis and photodegradation. The inherent reactivity of the C-9 position, coupled with the photosensitive nature of the acridine core, dictates the stability profile of these compounds.

The key structural features influencing the stability of this compound are the chloro-substituent at the C-9 position and the fused aromatic ring system. The electron-withdrawing nature of the chlorine atom makes the C-9 position highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. Furthermore, the conjugated π-system of the acridine core can absorb ultraviolet and visible light, initiating photochemical reactions that result in degradation.

Hydrolytic Degradation

A significant degradation pathway for 9-chloroacridine analogues is hydrolysis, which results in the formation of the corresponding 9-acridanone derivative. clockss.orgias.ac.in This reaction is often autocatalyzed by the formation of hydrochloric acid and is highly sensitive to the pH of the medium. clockss.org

Research on 9-chloroacridine has shown that hydrolysis can proceed through a pseudo-first-order, two-step consecutive reaction, particularly in aqueous acetic acid. clockss.org The proposed mechanism involves the initial formation of an intermediate addition compound, which then converts to the more stable 9-acridanone. clockss.org In acidic solutions, the reaction is believed to proceed with 9-chloroacridine hydrochloride acting as an intermediate. clockss.org The rate of hydrolysis is significantly influenced by the protonation state of the acridine nitrogen, with lower pH values (more protonated 9-chloroacridine) sometimes leading to a slower reaction rate. clockss.org

Table 1: Influence of pH on the Hydrolysis Rate Constant of 9-Chloroacridine in Aqueous Hydrochloric Acid This table presents generalized findings for the parent compound 9-chloroacridine as a model for understanding the hydrolytic stability of its analogues.

| pH | Relative Rate of Hydrolysis | Observations |

| < 1 | Slower | At very low pH, the high degree of protonation of the acridine ring can decrease the rate of hydrolysis. clockss.org |

| 1 - 3 | Variable | The reaction follows pseudo-first-order kinetics with respect to the 9-chloroacridine concentration. clockss.org |

| > 3 | Faster | In less acidic or neutral conditions, the susceptibility to nucleophilic attack by water increases, accelerating the formation of 9-acridanone. clockss.orgclockss.org |

| Basic | Very Fast | The hydrolysis of 9-substituted aminoacridines is significantly more facile in the presence of alkali compared to acidic media, suggesting a similar trend for 9-chloro analogues. clockss.org |

Photochemical Degradation

Acridine and its derivatives are known to be photosensitive, undergoing degradation upon exposure to light, particularly UV radiation. nih.govoiccpress.com The degradation pathways are influenced by the presence of oxygen, the solvent, and the specific substituents on the acridine ring.

Anaerobic irradiation of acridine analogues can lead to their conversion into different derivatives. For instance, studies on an acridan drug showed quantitative conversion to its acridine derivative under anaerobic conditions with visible light (300-400 nm). nih.gov Other research on the photolysis of 9-phenylacridine (B188086) demonstrated the formation of 9-benzyl-9-phenyl-9,10-dihydroacridine, indicating that radical mechanisms can be involved in the photochemical transformation of acridine derivatives. nih.gov

In the presence of oxygen and a photocatalyst like titanium dioxide (TiO₂), the photodegradation of acridine dyes is significantly enhanced. oiccpress.comresearchgate.net The proposed mechanisms for the photodegradation of acridine yellow include a series of steps:

N-demethylation/deamination : The removal of alkyl groups from nitrogen atoms. oiccpress.com

Photodimerization : The coupling of two acridine molecules. oiccpress.com

Ring Cleavage : The ultimate breakdown of the aromatic acridine structure. oiccpress.com

The nature of the surface on which the acridine molecule is adsorbed also plays a crucial role. The photodegradation rate of acridine is influenced by the acidic properties of surfaces like silica (B1680970) and alumina, which can affect the nature of the adsorbed species and their subsequent decay pathways. acs.org

Table 2: Potential Degradation Products of this compound in Controlled Environments This table summarizes potential degradation products based on studies of related acridine analogues.

| Degradation Pathway | Condition | Key Reactant(s) | Probable Major Product(s) |

| Hydrolysis | Aqueous solution (acidic, neutral, or basic) | Water | 3-Bromo-5-methylacridin-9(10H)-one clockss.orgias.ac.in |

| Photolysis | UV/Visible light, anaerobic | Light energy | Reduced or rearranged acridine structures (e.g., dihydroacridine derivatives) nih.govnih.gov |

| Photocatalysis | UV light, aerobic | O₂, TiO₂ | Ring-opened fragments, products of dehalogenation and oxidation oiccpress.comresearchgate.net |

| Radical Reaction | Hydrogen donor solvent, light | Light, Solvent | Products of solvent addition to the acridine ring (e.g., 9-substituted-9,10-dihydroacridines) nih.gov |

Spectroscopic and Advanced Characterization Techniques in Acridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Complete Structural Assignment

The combination of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy is instrumental in the initial and complete structural assignment of acridine (B1665455) derivatives. researchgate.netresearchgate.net In a typical ¹H NMR spectrum of an acridine compound, distinct signals corresponding to aromatic protons and any substituents are observed. nih.govcore.ac.uk For 3-Bromo-9-chloro-5-methylacridine, one would expect to see characteristic signals for the protons on the acridine core, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating nature of the methyl group. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. researchgate.netnih.gov The chemical shifts of the carbon atoms in the acridine ring are sensitive to the substituents, allowing for the precise location of the bromo, chloro, and methyl groups to be confirmed. The carbon attached to the bromine would be expected to resonate at a specific chemical shift, as would the carbon bonded to the chlorine atom and the methyl group carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (C5-CH₃) | ~2.5 (s, 3H) | ~20-25 |

| Aromatic Protons | ~7.0-8.5 (m) | ~110-150 |

| C-Br | - | ~115-125 |

| C-Cl | - | ~145-155 |

| Quaternary Carbons | - | ~120-160 |

| Note: This table presents expected ranges and is for illustrative purposes. Actual values would be determined experimentally. |

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the context of this compound, COSY would be used to trace the connectivity between adjacent protons on the aromatic rings, helping to assign specific resonances to their positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduipb.pt This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. sdsu.eduipb.pt For this compound, HMBC would be pivotal in confirming the placement of the substituents. For instance, correlations between the methyl protons and the carbons at positions 4a and 5a would confirm the location of the methyl group at C5. Similarly, long-range correlations from the aromatic protons to the carbons bearing the bromine and chlorine atoms would definitively establish their positions at C3 and C9, respectively.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netlibretexts.orgutdallas.edu For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural features.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the acridine ring system. core.ac.uk

C-N stretching: Vibrations associated with the carbon-nitrogen bonds within the heterocyclic ring.

C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic hydrogens.

C-Br and C-Cl stretching: These vibrations occur in the fingerprint region of the spectrum (typically below 800 cm⁻¹) and provide direct evidence for the presence of the halogen substituents.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkane C-H (methyl) | Stretching | 2960-2850 libretexts.org |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 690-515 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Analysis of Electronic Transitions and Chromophoric Behavior

The acridine ring system is a well-known chromophore, and its UV-Vis spectrum is characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. chalcogen.rocore.ac.uk The spectrum of this compound would be expected to show multiple absorption maxima. researchgate.net The position and intensity of these bands are influenced by the substituents on the acridine core. The bromo, chloro, and methyl groups can cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in the molar absorptivity. chemrxiv.org The analysis of these spectral shifts provides valuable information about the electronic effects of the substituents on the chromophoric system of the acridine nucleus. nih.gov

Quantitative Spectrophotometric Methods in Research

Beyond qualitative analysis, UV-Vis spectrophotometry is a powerful tool for the quantitative determination of acridine derivatives in solution. researchgate.net By constructing a calibration curve based on the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the concentration of this compound in a sample can be accurately measured. This is fundamental in various research applications, such as in studies of drug-DNA interactions or for monitoring reaction kinetics. nih.govresearchgate.netnih.gov

Table 3: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Assigns aromatic and methyl proton signals. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton and the presence of all 14 carbons. |

| 2D NMR (COSY, HMQC, HMBC) | Detailed atomic connectivity. | Unambiguously establishes the positions of the bromo, chloro, and methyl substituents. |

| IR Spectroscopy | Presence of functional groups and bond vibrations. | Identifies aromatic C-H, C=C, C-N, C-Br, and C-Cl bonds. |

| UV-Vis Spectroscopy | Electronic transitions and chromophoric properties. | Characterizes the electronic structure and the influence of substituents on the acridine chromophore. |

| Quantitative UV-Vis | Concentration of the compound in solution. | Enables accurate quantification for further studies. |

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a critical tool for investigating the electronic properties and environmental sensitivity of acridine derivatives. These molecules often exhibit strong fluorescence, a property that is highly dependent on their substitution pattern and local environment.

The photophysical properties of acridine derivatives are extensively studied using UV-Vis absorption and fluorescence spectroscopy. rsc.org The emission spectra and fluorescence quantum yields (Φ_F_), which measure the efficiency of the fluorescence process, are key parameters. For many acridine derivatives, substitutions on the acridine ring influence these properties. While alkyl and halogen groups may have a modest effect on the emission wavelength, extending the π-conjugated system typically leads to a significant red-shift (a shift to longer wavelengths) in the emission band and an increase in the quantum yield. rsc.org

For instance, studies on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines show that their fluorescence quantum yields can range from 0.1 to 0.2, with emission maxima sensitive to the nature of the substituents on the arylethynyl groups. beilstein-journals.org Donor-acceptor type acridine derivatives designed for applications like thermally activated delayed fluorescence (TADF) can exhibit high quantum yields, sometimes exceeding 90% in specific hosts. nih.gov The photophysical characteristics of this compound would be influenced by its specific combination of electron-withdrawing halogen substituents and the electron-donating methyl group.

Table 1: Representative Photophysical Data for Substituted Acridines

| Compound/Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) | Solvent/Host |

| 9-Acrylamidoacridine | - | - | 0.15 | Ethanol |

| Tetrahydroacridine Derivative (4g) | - | - | 0.20 | Dichloromethane |

| DMAC-TRZ | - | 495 | 0.90 | Doped Film |

| Sulfur Heterocyclic Acridine (9w) | 460 | 561 | 0.81 | Dichloromethane |

This table presents a compilation of data from various sources to illustrate the range of photophysical properties observed in different acridine derivatives. rsc.orgbeilstein-journals.orgnih.govresearchgate.net

Fluorescence quenching is a powerful method to study the interactions between a fluorescent molecule (fluorophore) and other molecules in its vicinity, known as quenchers. This process, which leads to a decrease in fluorescence intensity, can occur through various mechanisms, including static and dynamic quenching. researchgate.net In the context of acridine research, quenching studies provide valuable insights into binding events with biologically relevant macromolecules like proteins and DNA. mdpi.commdpi.com

For example, the interaction of acridine derivatives with human serum albumin (HSA) has been monitored by observing the quenching of HSA's intrinsic fluorescence upon binding of the acridine compound. nih.gov Such studies can determine binding constants and even identify the specific binding site on the protein. nih.govresearchgate.net Similarly, the fluorescence of acridine derivatives is often quenched upon interaction with calf thymus DNA (ctDNA), indicating binding to the DNA structure, which is a crucial step for the mechanism of action of many acridine-based drugs. mdpi.com The quenching efficiency and binding constants derived from these experiments are critical for understanding the molecular recognition processes. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of molecules. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds like this compound, distinguishing it from other molecules with the same nominal mass. Techniques such as electrospray ionization (ESI) or electron ionization (EI) are coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap. rsc.orglcms.czpsu.edu The experimentally determined exact mass is compared with the theoretically calculated mass for a proposed formula; a close match (typically within 5 ppm) provides strong evidence for that formula. mdpi.com The distinct isotopic pattern created by the presence of bromine and chlorine atoms serves as an additional, powerful confirmation of the compound's identity. lcms.cz

Table 2: Theoretical Exact Mass and Isotopic Pattern for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₉BrClN |

| Calculated Monoisotopic Mass | 316.9605 Da |

| Primary Isotopes | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N |

This table provides the calculated monoisotopic mass for the specified molecular formula, which can be verified experimentally using HRMS.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots, which can then be mathematically analyzed to produce a detailed model of the molecular structure. youtube.com

Table 3: Example Crystallographic Data for a Substituted Acridine Derivative

| Parameter | Example Value (for a complex acridine derivative) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.6168 |

| b (Å) | 11.6951 |

| c (Å) | 16.020 |

| α (°) | 71.380 |

| β (°) | 77.686 |

| γ (°) | 66.743 |

This table shows representative crystallographic parameters from a published structure of a complex acridine derivative to illustrate the type of data obtained from X-ray analysis. tandfonline.com

Advanced Chromatographic and Separation Methodologies for Purity and Isolation

The purification of synthetic products and the assessment of their purity are essential steps in chemical research. For acridine derivatives, which are often synthesized as part of a mixture containing starting materials and byproducts, advanced chromatographic techniques are vital.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of acridine compounds. nih.gov Different stationary phases, such as C18, can be used with optimized mobile phases (e.g., mixtures of acetonitrile (B52724) and water or buffered solutions) to achieve efficient separation. chemicke-listy.cz For highly hydrophobic and structurally similar acridines, specialized techniques like capillary micellar electrokinetic chromatography (MEKC) and capillary liquid chromatography (CLC) have been successfully employed. nih.gov Column chromatography using silica (B1680970) gel is a standard and indispensable method for the purification of acridine derivatives on a preparative scale following a synthesis reaction. google.com These methods ensure that the compound being studied is free from impurities that could interfere with subsequent analyses or applications.

Research Applications and Roles of 3 Bromo 9 Chloro 5 Methylacridine As a Chemical Scaffold

Acridine (B1665455) Derivatives as Probes in Chemical and Materials Science

The inherent fluorescence of the acridine nucleus makes its derivatives, including those synthesized from 3-Bromo-9-chloro-5-methylacridine, highly valuable as probes in various scientific investigations. thieme-connect.de These probes are instrumental in sensing and imaging at the molecular level.

Development of Fluorescent Probes for Chemical Environment Sensing

Acridine-based fluorescent probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific environmental changes. This sensitivity makes them excellent tools for detecting ions, pH, viscosity, and the presence of specific biomolecules. The substitution on the acridine ring plays a crucial role in tuning the probe's selectivity and sensitivity. For instance, the strategic placement of bromo and chloro substituents on the this compound scaffold can influence the electron distribution within the molecule, thereby affecting its interaction with target analytes and its resulting fluorescence response. Research in this area focuses on creating probes with high specificity and a strong, clear signal change for reliable detection. The development of such probes has significant implications for environmental monitoring, cellular imaging, and diagnostic applications.

Exploration in Optoelectronic Materials Research, e.g., Host Materials for OLEDs

In the realm of materials science, acridine derivatives are being explored for their potential in optoelectronic devices, particularly as host materials in Organic Light-Emitting Diodes (OLEDs). guanmat.comresearchgate.net The role of a host material is to form a stable film and efficiently transfer energy to the dopant (emitter) molecules. The chemical structure of this compound provides a robust and tunable platform for designing such host materials. The bromo and chloro groups can serve as handles for further chemical modifications, allowing for the fine-tuning of the material's thermal stability, charge transport properties, and triplet energy levels to match those of the desired emitter. The goal is to develop host materials that lead to OLEDs with high efficiency, long operational lifetimes, and excellent color purity. The use of acridine-based materials is a promising avenue in the ongoing development of next-generation display and lighting technologies. guanmat.com

Precursors in the Synthesis of Novel Complex Chemical Structures

The reactivity of the halogen substituents on this compound makes it an invaluable starting material for the synthesis of more complex and diverse chemical architectures. The chlorine atom at the 9-position is particularly susceptible to nucleophilic substitution, while the bromine at the 3-position can participate in various cross-coupling reactions.

Design and Synthesis of Advanced Polycyclic Aromatic Systems

This compound serves as a key intermediate in the construction of larger, more complex polycyclic aromatic systems. psu.edu These extended aromatic structures are of great interest due to their unique electronic and photophysical properties, with potential applications in areas such as molecular electronics and advanced materials. For example, the bromo group can be utilized in reactions like the Suzuki or Stille coupling to introduce new aryl or heteroaryl groups, thereby extending the π-conjugated system. The subsequent cyclization reactions can then lead to the formation of novel, multi-ring architectures with tailored properties. This synthetic flexibility allows for the creation of a wide array of complex polycyclic structures that would be difficult to access through other synthetic routes. nih.gov

Development of Diverse Heterocyclic Scaffolds for Chemical Libraries

The generation of chemical libraries containing a wide variety of molecular structures is crucial for drug discovery and chemical biology research. This compound is an excellent starting point for building such libraries due to its multiple reactive sites. The differential reactivity of the chloro and bromo substituents allows for a stepwise and controlled introduction of various functional groups and structural motifs. For instance, the 9-chloro position can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce diversity at this position. Subsequently, the 3-bromo position can be modified through transition metal-catalyzed cross-coupling reactions to introduce another layer of structural variation. This approach enables the rapid synthesis of a large number of distinct acridine-based compounds, which can then be screened for biological activity or other desired properties.

Fundamental Studies in Organic Reaction Methodology

Beyond its direct application in the synthesis of functional molecules, this compound and related acridine derivatives are also utilized in fundamental studies to develop and understand new organic reactions. The well-defined structure and reactivity of the acridine core provide a reliable platform for testing the scope and limitations of new synthetic methods. For example, the reactivity of the C-Cl and C-Br bonds in this molecule can be used to explore the efficiency and selectivity of new catalysts for cross-coupling reactions or to investigate novel reaction pathways. These fundamental studies are essential for expanding the toolkit of synthetic organic chemists and enabling the construction of increasingly complex and challenging molecular targets. rsc.org

Model Compounds for Investigating Halogen-Mediated Reactivity

There is currently no available research that specifically employs this compound as a model compound to investigate halogen-mediated reactivity. The presence of two different halogen atoms—bromine at the 3-position and chlorine at the 9-position—presents a theoretically interesting substrate for studying differential reactivity, such as in cross-coupling reactions or nucleophilic aromatic substitutions. The 9-chloro position on the acridine ring is known to be particularly susceptible to nucleophilic attack. However, no studies have been published that utilize this specific molecule to explore these phenomena or to serve as a benchmark for such investigations.

Exploration of Nitrogen Heterocycle Chemistry and Transformations

Similarly, a thorough search of chemical literature and research databases did not yield any studies where this compound is used as a foundational scaffold for the exploration of nitrogen heterocycle chemistry or for developing new chemical transformations. While the synthesis and modification of acridine and its derivatives are active areas of research, with many publications detailing the creation of novel structures, none specifically report using this compound as a starting material or key intermediate. Consequently, no detailed research findings or data tables on its specific reactivity, reaction yields, or derivative properties could be compiled.

Future Directions and Emerging Research Avenues for Halogenated and Methylated Acridines

Development of Novel Synthetic Strategies for Enhanced Regioselective Functionalization

The precise control of substituent placement on the acridine (B1665455) core is paramount for fine-tuning its chemical and physical properties. While methods for the synthesis of functionalized acridines exist, they often rely on the de novo construction of the ring system from appropriately substituted precursors. rsc.org Future research will likely focus on the development of more efficient and regioselective late-stage C-H bond functionalization techniques.

Current research has demonstrated the feasibility of regioselective arylation and alkylation of the acridine ring at the C-4 and C-9 positions using organozinc reagents with nickel and rhodium catalysts, respectively. rsc.orgnih.govrsc.org These methods, however, often face limitations when applied to acridine systems already bearing multiple substituents. The development of novel catalytic systems that can selectively functionalize specific C-H bonds in the presence of existing halogen and methyl groups on compounds like 3-Bromo-9-chloro-5-methylacridine would be a significant advancement. This could involve the design of new ligands that can direct catalysts to specific sites or the exploration of alternative metal catalysts with unique reactivity profiles.

Furthermore, multicomponent domino reactions present a promising avenue for the rapid and efficient synthesis of polyfunctionalized fused acridines with high regioselectivity. nih.gov Adapting these one-pot strategies to incorporate a wider range of commercially available starting materials could provide a straightforward pathway to novel acridine derivatives.

Advanced Spectroscopic Probes for Elucidating Complex Chemical Interactions

Understanding the intricate interactions of halogenated and methylated acridines with their environment and with other molecules is crucial for their rational design in various applications. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Future research could employ a combination of spectroscopic methods to gain deeper insights. For instance, nuclear quadrupole resonance (NQR) spectroscopy has been shown to be a powerful technique for characterizing halogen bonds in supramolecular assemblies. scispace.com Applying 79/81Br NQR to this compound and its complexes could provide precise information about the electronic environment of the bromine atom and its involvement in intermolecular interactions.

Furthermore, time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of these molecules, which is particularly relevant for their potential use as fluorescent probes. photochemcad.com Investigating the influence of the specific halogen and methyl substitution pattern on the photophysical properties can guide the design of acridines with tailored spectral characteristics. The combination of absorption, circular dichroism, and linear dichroism spectroscopy can provide detailed structural and kinetic data on how these molecules interact with biological macromolecules like DNA. nih.gov

Integration of Comprehensive Computational and Experimental Methodologies for Predictive Chemical Design

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern chemical research. For halogenated and methylated acridines, this integrated approach can accelerate the discovery of new compounds with desired properties.

Density functional theory (DFT) calculations have been successfully used to study the structure-reactivity relationships and substituent effects in related aza-polycyclic aromatic hydrocarbons. acs.orgnih.gov Such computational studies can predict the stability of reactive intermediates, elucidate reaction mechanisms, and rationalize observed regioselectivity. mdpi.com For this compound, computational models could be used to predict its reactivity towards different reagents, its preferred binding modes with various targets, and its spectroscopic properties.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with solvents or biological systems. nih.govmdpi.com By combining computational predictions with experimental data from synthesis and spectroscopy, researchers can establish robust structure-property relationships. This predictive power will enable the in silico design of novel halogenated and methylated acridines with optimized characteristics for specific applications, reducing the need for extensive trial-and-error synthesis.

Exploration of New Reactivity Modes and Transformative Reactions for Chemical Synthesis

The unique electronic and steric environment created by the bromo, chloro, and methyl substituents in this compound opens the door to exploring new and transformative chemical reactions. The reactivity of the carbon-halogen bonds is a key area for investigation.

The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a well-established principle. youtube.com In this compound, the bromo substituent is expected to be more reactive towards nucleophilic substitution and cross-coupling reactions than the chloro substituent. This differential reactivity could be exploited for the sequential and regioselective introduction of new functional groups.

Future research could focus on developing novel catalytic methods that can selectively activate one C-X bond over the other. For instance, palladium- or copper-catalyzed cross-coupling reactions could be optimized to favor reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Additionally, the exploration of radical-based reactions could uncover new pathways for the functionalization of the acridine core. The development of photoredox catalysis, for example, could enable mild and selective transformations that are not accessible through traditional thermal methods. The discovery of new reactivity modes will not only expand the synthetic toolbox for acridine chemistry but also lead to the creation of novel molecular architectures with potentially unique properties.

Q & A

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on halogen migration pathways in thermally stressed acridine systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.